

Application Notes and Protocols for Intracellular ATP Quantification using BODIPY FL-EDA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodipy FL-eda*

Cat. No.: *B15598620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of intracellular ATP using the fluorescent dye **BODIPY FL-EDA**. The primary and validated application of this probe involves the derivatization of ATP in cell lysates, followed by quantification using sensitive analytical techniques. Information on its use in live, intact cells is also addressed.

Introduction

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of cellular processes. The accurate quantification of intracellular ATP levels is a critical indicator of cellular health, metabolic activity, and response to therapeutic agents. **BODIPY FL-EDA** (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine, Hydrochloride) is a fluorescent dye that can be used for the sensitive quantification of nucleotides, including ATP.[1]

The method relies on a chemical derivatization reaction where the aliphatic amine of **BODIPY FL-EDA** reacts with the phosphate groups of ATP in the presence of a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable, fluorescent phosphoramidate conjugate.[2] The resulting fluorescent product can then be quantified. The excitation and emission maxima of the BODIPY FL-ATP conjugate are approximately 500 nm and 510 nm, respectively.[1]

It is important to note that the primary application of **BODIPY FL-EDA** for ATP quantification is in cell lysates, where the cellular contents are accessible for the derivatization reaction. There is limited evidence to support its use for direct, real-time quantification of ATP in the cytoplasm of living, intact cells, as the charged nature of ATP and the specifics of the derivatization reaction are not conducive to a simple live-cell staining protocol. For live-cell ATP imaging, genetically encoded fluorescent biosensors are the more common and validated approach.

Data Presentation: Intracellular ATP Concentrations

The following table summarizes typical intracellular ATP concentrations found in various cell types. These values are generally in the low millimolar range and can vary depending on the cell type, metabolic state, and the measurement technique employed.

Cell Type/Organism	ATP Concentration (mM)	Reference
Escherichia coli	1.54 (\pm 1.22)	[3]
Saccharomyces cerevisiae	1.1 - 1.9	[3]
Mammalian Cells (general)	1 - 10	[4][5]
HeLa Cells (Cytoplasm)	~3-5	[6]
Rat Myocyte	8.05	[3]
Rat Liver	3.535	[3]
Human Oocyte	0.4 pmole/oocyte	[3]

Experimental Protocols

Quantification of ATP in Cell Lysates using **BODIPY FL-EDA** and **CE-LIF**

This protocol is adapted from established methods for the derivatization of ATP in cell lysates and subsequent analysis by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).[1][7]

Materials:

- **BODIPY FL-EDA** (e.g., MedChemExpress, HY-D1603)
- Dimethyl sulfoxide (DMSO), anhydrous
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- HEPES buffer (50 mM, pH 7.5)
- ATP standard solution
- Cell lysis buffer (e.g., RIPA buffer, or buffer compatible with your downstream analysis)
- Phosphate-buffered saline (PBS)
- Microcentrifuge tubes
- Incubator
- Capillary Electrophoresis system with Laser-Induced Fluorescence detection

Protocol:

- Preparation of Reagents:
 - **BODIPY FL-EDA** Stock Solution (22 mM): Dissolve 8.15 mg of **BODIPY FL-EDA** in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.
 - EDC Solution (1.4 M): Dissolve the appropriate amount of EDC in 50 mM HEPES buffer (pH 7.5). Prepare this solution fresh before each experiment.
 - ATP Standards: Prepare a series of ATP standards with known concentrations in the appropriate buffer (e.g., cell lysis buffer) to generate a standard curve.
- Sample Preparation (Cell Lysates):
 - Culture cells to the desired density.
 - Harvest cells and wash once with ice-cold PBS.

- Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication or repeated freeze-thaw cycles).
- Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.
- Collect the supernatant containing the intracellular ATP.
- Determine the protein concentration of the lysate for normalization.
- Derivatization Reaction:
 - In a microcentrifuge tube, mix the following in order:
 - 10 µL of cell lysate supernatant or ATP standard
 - 40 µL of 1.4 M EDC solution
 - 5 µL of 22 mM **BODIPY FL-EDA** stock solution
 - Incubate the mixture in the dark at 25°C for 24 hours.
- Analysis by CE-LIF:
 - Dilute the derivatized sample (e.g., 40-fold with water) before injection into the CE instrument.
 - Separate the BODIPY-ATP conjugate using an appropriate capillary and running buffer.
 - Detect the fluorescent signal using a laser to excite the BODIPY dye (excitation ~500 nm) and a detector to measure the emission (~510 nm).
 - Quantify the ATP concentration in the samples by comparing their fluorescence intensity to the standard curve generated from the ATP standards.

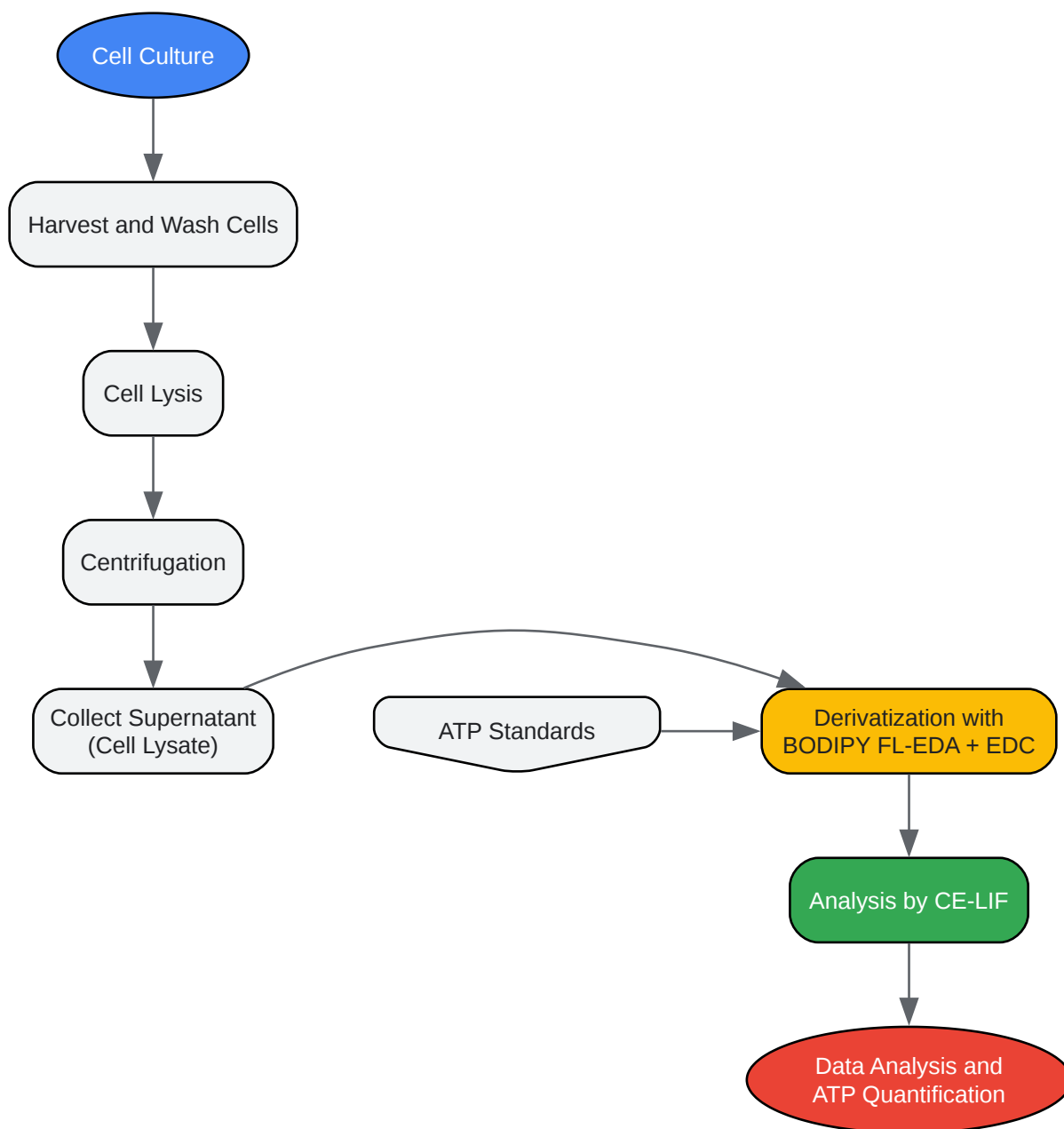
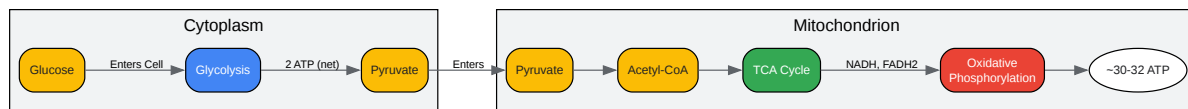
Considerations for Live-Cell Intracellular ATP Measurement

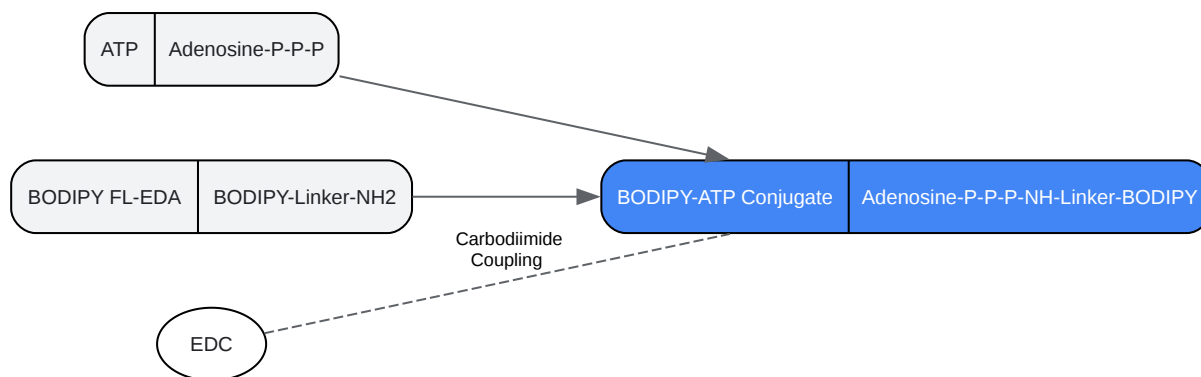
As mentioned, **BODIPY FL-EDA** is not the standard tool for quantifying ATP in living cells. The derivatization reaction with EDC is not readily applicable to the intracellular environment. For researchers interested in real-time monitoring of ATP dynamics in live cells, the use of genetically encoded fluorescent biosensors is recommended. These include FRET-based sensors like ATeam and single fluorescent protein-based sensors like QUEEN, which can be targeted to specific subcellular compartments.

Visualizations

Signaling Pathways of ATP Production

The primary pathways for ATP synthesis in most cells are glycolysis and oxidative phosphorylation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Search BioNumbers - The Database of Useful Biological Numbers [bionumbers.hms.harvard.edu]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Intracellular ATP Quantification using BODIPY FL-EDA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598620#bodipy-fl-eda-protocol-for-intracellular-atp-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com